molecular formula C12H14N2O B5848629 (2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol

(2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol

Cat. No.: B5848629
M. Wt: 202.25 g/mol
InChI Key: XXODFKDTAKRVOE-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol is a heterocyclic compound that features a pyrrole ring substituted with a pyridine moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol typically involves the reaction of 2,5-dimethylpyrrole with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of (2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)carboxylic acid.

    Reduction: Formation of (2,5-Dimethyl-1-piperidin-4-ylpyrrol-3-yl)methanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

(2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic function. Additionally, the pyridine and pyrrole rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the hydroxymethyl group, making it less versatile in hydrogen bonding interactions.

    (2,5-Dimethyl-1-pyridin-4-yl)pyrrole:

    (2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)carboxylic acid: An oxidized derivative with different chemical properties and applications.

Uniqueness

(2,5-Dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its ability to participate in hydrogen bonding and other interactions. This structural feature makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODFKDTAKRVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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